molecular formula C22H24ClNO B4019728 N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine

N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine

Cat. No. B4019728
M. Wt: 353.9 g/mol
InChI Key: PEGLORYKIOVUDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds demonstrates the versatility and creativity in organic chemistry, creating molecules with specific properties for different applications. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate and related compounds shows the methodology in developing molecules with hypolipidemic activities (Moriya et al., 1988). Such syntheses often involve multiple steps, each critical for the formation and refinement of the target molecule.

Molecular Structure Analysis

The structural analysis of molecules similar to "N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine" reveals the importance of molecular geometry, intramolecular forces, and intermolecular interactions. Crystal and molecular structure analyses, such as those conducted on ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide insights into the molecular arrangements and stability (Achutha et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of molecules are influenced by their structure. Research on reactions, such as those involving chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate, highlights the chemical versatility and potential transformations of such compounds (Pevzner & Ponyaev, 2017).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystallinity, are crucial for understanding its behavior in different environments. The synthesis and characterization of compounds provide valuable data for predicting how these molecules will interact in various contexts.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity with other compounds, and stability, define the practical applications of a compound. For example, the synthesis and pharmacological characterization of derivatives as dopamine receptor ligands showcase the specific chemical interactions and potential therapeutic uses of these molecules (Claudi et al., 1992).

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO/c1-16-5-7-19(8-6-16)21(22-4-3-15-25-22)13-14-24-17(2)18-9-11-20(23)12-10-18/h3-12,15,17,21,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGLORYKIOVUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCNC(C)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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